![molecular formula C15H11F3N4O5 B2681081 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286713-86-7](/img/structure/B2681081.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
This compound is a hybrid pyrrolidine-2,5-dione derivative that has shown potent anticonvulsant properties . It has been studied for its potential in treating epilepsy, a common and debilitating neurological disorder .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The yield of the compound was reported to be 62.9%, and it appears as a white solid .Physical And Chemical Properties Analysis
The compound has a melting point of 174.5–176.0 °C . It was identified using LC–MS (ESI), with m/z calculated for C20H17N2O3F3 (M + H) + 391.12, found 391.1 .Scientific Research Applications
Synthesis and Biological Activity
Research into 1,3,4-oxadiazole derivatives, including compounds structurally related to 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, has shown significant pharmacological potential. For instance, the synthesis and biological assessment of acetamides bearing an 1,2,4-oxadiazole cycle revealed a variety of interesting biological properties. These compounds, synthesized through a multi-step process involving chloropyridines and amidoximes, were evaluated for their pharmacological activity, showcasing the method's applicability in developing functionalized triazolopyridine derivatives with potential biological applications (Karpina et al., 2019).
Antimicrobial and Hemolytic Activity
Another study focused on the antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds exhibited variable antimicrobial activity against selected microbial species, with some showing significant potency. This research underscores the potential of oxadiazole compounds in antimicrobial therapy, highlighting their less toxic profile suitable for further biological screening and application trials (Gul et al., 2017).
Apoptosis Induction and Anticancer Activity
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as novel apoptosis inducers, showing activity against breast and colorectal cancer cell lines. SAR studies indicated the importance of substituents for activity, with specific compounds demonstrating in vivo anticancer potential in tumor models. The identification of molecular targets through these studies could inform the development of new anticancer agents (Zhang et al., 2005).
Anticonvulsant Evaluation
The synthesis and anticonvulsant evaluation of indoline derivatives incorporating aryloxadiazole amine and benzothiazole acetamide have provided insights into potential treatments for epilepsy. Among synthesized compounds, specific derivatives demonstrated significant efficacy in standard anticonvulsant models, highlighting the therapeutic promise of oxadiazole derivatives in epilepsy management (Nath et al., 2021).
Electronic and Photophysical Properties
Studies on m-terphenyl oxadiazole derivatives for organic light-emitting diodes (OLEDs) applications have shown that these compounds exhibit high electron mobilities and efficiency in blue, green, and red devices. Such materials could play a crucial role in the development of high-performance OLEDs, with potential applications in displays and lighting (Shih et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O5/c16-15(17,18)27-9-3-1-8(2-4-9)13-20-21-14(26-13)19-10(23)7-22-11(24)5-6-12(22)25/h1-4H,5-7H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFAEYVSVBECMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide |
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